Cerulignone
Description
Contextualization within Phenolic Dimerization Research
Cerulignone, also known as coerulignone, is a dimeric cyclic ketone that is formed through the enzymatic oxidation of its monomeric precursor, 2,6-dimethoxyphenol (B48157) (2,6-DMP). nih.gov This process is a classic example of phenolic dimerization, a type of radical-mediated coupling reaction that is fundamental in various natural processes, including the biosynthesis of lignin (B12514952). nih.gov
The formation mechanism involves an initial one-electron oxidation of the phenolic substrate (2,6-DMP) by an enzyme, such as a laccase or a lytic polysaccharide monooxygenase (LPMO), to generate a phenoxy radical. researchgate.netnih.gov Two of these 2,6-DMP radicals then undergo dimerization to form an intermediate compound, hydrocoerulignone. This intermediate is subsequently oxidized to yield the final product, this compound. researchgate.net
The distinct, deep color of this compound makes it a chromogenic (color-producing) indicator, which is highly useful in laboratory settings. Its formation provides a visual and measurable signal for the occurrence of phenolic oxidation. Consequently, the reaction that produces this compound has been widely adopted as the basis for spectrophotometric assays designed to detect and quantify the activity of oxidative enzymes. researchgate.netresearchgate.net This application cements this compound's role as a key model compound in the study of phenolic coupling reactions.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2,6-dimethoxycyclohexa-2,5-dien-1-one | nih.gov |
| Molecular Formula | C₁₆H₁₆O₆ | nih.gov |
| Molecular Weight | 304.29 g/mol | nih.gov |
| Appearance | Dark blue crystalline quinone | MedKoo Biosciences |
Significance in Biocatalysis and Lignin Valorization Studies
The significance of this compound extends prominently into the fields of biocatalysis and lignin valorization. Biocatalysis employs enzymes to perform chemical transformations, and laccases—the enzymes often used to synthesize this compound—are workhorses in this area due to their ability to oxidize a wide range of phenolic compounds using only molecular oxygen. nih.govrsc.orgmdpi.com The reaction converting 2,6-DMP to this compound is a benchmark for assessing the catalytic efficiency of laccases. csic.es Researchers often use this specific transformation to screen for new laccase mutants with enhanced activity or stability, which are desired traits for industrial applications. csic.es
Lignin is a complex, heterogeneous polymer composed of phenylpropanoid units and is a major component of plant biomass. nih.gov "Lignin valorization" refers to the process of converting this abundant but underutilized biopolymer into valuable chemicals, a key objective for sustainable biorefineries. researchgate.net Laccases and similar oxidative enzymes are critical tools in this endeavor, as they can initiate the breakdown of lignin by attacking its phenolic components. rsc.orgresearchgate.net
The study of the enzymatic oxidation of simple, lignin-related model compounds like 2,6-DMP is foundational to understanding and improving the enzymatic degradation of the much more complex lignin polymer. researchgate.net Although this compound itself is not typically a target end-product of lignin valorization, its formation from a lignin-derived monomer serves as a vital proxy reaction. The insights gained from studying the biocatalytic production of this compound help in the development and optimization of enzymes for breaking down lignin into useful aromatic chemicals. csic.es
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) |
| 2,6-dimethoxyphenol (2,6-DMP) |
| Acetovanillone |
| Acetosyringone |
| Catechol |
| This compound (Coerulignone) |
| Guaiacol |
| Guaiacylglycerol-β-guaiacyl ether (GGE) |
| Hydrocoerulignone |
| Isovanillic acid |
| Sinapic acid |
| Syringylglycerol-β-guaiacyl ether (SGE) |
| Vanillic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2,6-dimethoxycyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-19-11-5-9(6-12(20-2)15(11)17)10-7-13(21-3)16(18)14(8-10)22-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASNBVDBYSQBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=C(C(=O)C(=C2)OC)OC)C=C(C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197762 | |
| Record name | Cerulignone | |
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Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493-74-3 | |
| Record name | 4-(3,5-Dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy-2,5-cyclohexadien-1-one | |
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| Record name | Cerulignone | |
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| Record name | CERULIGNONE | |
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Mechanistic Elucidation of Cerulignone Formation and Reactivity
Enzymatic Reaction Mechanisms
The oxidation of phenolic compounds by laccase is a monoelectronic process, meaning it involves the transfer of a single electron from the substrate to the enzyme, resulting in the formation of a phenoxy radical. nih.govncsu.edu This initial step occurs at the Type 1 (T1) copper site within the enzyme. acs.orgnih.gov Electrons are then transferred internally, approximately 13 Å, from the T1 site through a cysteine-histidine pathway to a trinuclear copper cluster (TNC), where the reduction of oxygen takes place. nih.gov
Research using Hammett and Marcus analysis on laccases from Trametes versicolor and Trametes villosa provides unambiguous evidence that the oxidation of phenols proceeds via a concerted electron/proton transfer (EPT) mechanism. nih.govresearchgate.net In this mechanism, the transfer of an electron from the substrate's aromatic ring to the T1 copper site occurs synchronously with the transfer of a proton from the phenolic hydroxyl group to a nearby acceptor within the active site. acs.orgnih.gov This concerted process is crucial for the catalytic efficiency of the enzyme. nih.gov The entire catalytic cycle involves the enzyme accepting four electrons from four substrate molecules to achieve the four-electron reduction of O₂ to two molecules of H₂O. nih.gov
The active site of laccase is meticulously structured to facilitate the oxidation of substrates like syringic acid. It contains four copper ions, categorized as T1, T2, and a binuclear T3 pair, which are coordinated by conserved histidine and cysteine residues. nih.gov The substrate binding pocket is generally hydrophobic but contains specific residues that are critical for catalysis. mdpi.com
A key residue in many basidiomycete laccases is an aspartic acid located in the substrate-binding pocket (e.g., Asp206 in Trametes versicolor laccase). acs.orgnih.gov This acidic residue acts as the primary proton acceptor during the concerted electron/proton transfer from the phenolic substrate at the optimal pH for enzyme activity. nih.govresearchgate.net The importance of this residue is highlighted by site-directed mutagenesis studies; changing Asp206 to a non-acidic residue like alanine (B10760859) critically impairs the enzyme's ability to oxidize phenolic compounds. nih.govnih.gov This aspartate residue, along with a nearby histidine, assists in the deprotonation and electron transfer from the substrate to the T1 copper ion. nih.govmdpi.com Other conserved acidic residues are located near the trinuclear copper cluster and are involved in proton transfer during the reduction of oxygen to water. nih.gov
| Active Site Component | Function in Phenolic Oxidation | References |
| T1 Copper Site | Accepts a single electron from the phenolic substrate. | acs.orgnih.gov |
| Trinuclear Copper Cluster (TNC) | Receives electrons from the T1 site and catalyzes the reduction of O₂ to H₂O. | nih.gov |
| Aspartic Acid (e.g., Asp206) | Acts as a proton acceptor from the substrate's hydroxyl group in a concerted electron/proton transfer mechanism. | acs.orgnih.govresearchgate.net |
| Histidine Residues | Coordinate the copper ions and participate in the electron transfer pathway. | nih.govnih.gov |
| Cysteine Residue | Forms a highly covalent bond with the T1 copper, facilitating rapid electron transfer to the TNC. | nih.gov |
Laccases are known for their broad substrate specificity, enabling them to oxidize a wide array of phenolic and non-phenolic compounds, which is a key reason for their industrial utility. mdpi.comnih.gov While they can act on many substrates, they often exhibit preferences. For instance, many laccases show higher activity towards para-substituted phenols, and the order of predilection is often ortho > para > meta-substituted phenols. researchgate.netncsu.edu The ability of laccase to catalyze the dimerization of syringic acid is a direct consequence of this broad specificity. nih.gov
The term "enzyme promiscuity" describes the ability of an enzyme to catalyze reactions other than its primary biological one or to act on non-natural substrates. nih.govresearchgate.net Laccase exhibits substrate promiscuity, which allows it to initiate the dimerization of various phenolic compounds. nih.gov The dimerization of syringic acid to cerulignone is a classic example, where the enzyme generates the initial radical, which then couples non-enzymatically. researchgate.net Studies on laccase from Trametes versicolor have shown it can transform various phytophenols into furanocyclic dimers, provided the substrate has a specific structure, such as a C=C bond at the para-position of the hydroxyl group that is conjugated with the phenolic core. researchgate.net
Kinetic studies provide quantitative insight into substrate preferences. The table below compares kinetic parameters for laccases from different fungal sources with various substrates, illustrating the range of their activity.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Galerina sp. HC1 | Syringic Acid | ~200 | Not specified, but higher than T. versicolor | nih.govlu.se |
| Trametes versicolor | Syringic Acid | ~200 | Not specified | nih.govlu.se |
| Trametes polyzona WRF03 | ABTS | 13.91 | Not specified | researchgate.net |
| Trametes polyzona WRF03 | Guaiacol | 150.30 | Not specified | researchgate.net |
| Trametes polyzona WRF03 | Catechol | 1140.00 | Not specified | researchgate.net |
Note: Kinetic values can vary significantly based on reaction conditions (pH, temperature) and assay methods.
Chemical Reaction Pathways
Following the initial enzymatic oxidation, the subsequent formation of this compound is governed by chemical reaction principles, specifically oxidative coupling and the reactivity of the resulting intermediates.
The mechanism proceeds as follows:
Radical Formation: Laccase abstracts one electron from the phenolic hydroxyl group of a syringic acid molecule to produce a phenoxy radical. ncsu.eduresearchgate.net This radical is unstable and highly reactive.
Radical Coupling: Two of these syringic acid-derived phenoxy radicals then couple together. helsinki.fi
Rearrangement and Elimination: The coupled dimer undergoes a series of non-enzymatic reactions, including rearrangements and the elimination of both carbon dioxide and hydrogen from the carboxylic acid groups, to form the stable poly(phenylene oxide) structure of this compound. acs.org This elimination of CO₂ is a key feature of the polymerization of syringic acid. acs.org
This process is a biomimetic approach to synthesizing poly(phenylene oxide) polymers, where the enzyme provides a green alternative to traditional chemical catalysts. acs.orgnih.gov
The characterization of transient intermediates is crucial for understanding the reaction pathway.
Phenoxy Radical: The primary intermediate species generated by the laccase-catalyzed oxidation of syringic acid is the phenoxy radical. researchgate.nethelsinki.fi This species is characterized by an unpaired electron delocalized over the aromatic ring and the oxygen atom. Its high reactivity drives the subsequent coupling reaction.
Quinone Methide: After the initial coupling of two phenoxy radicals, a highly reactive quinone methide intermediate is formed. helsinki.fi Quinone methides are known intermediates in the biosynthesis of lignans (B1203133) and lignin (B12514952). This intermediate rapidly reacts with available nucleophiles. In the formation of this compound, an intramolecular reaction and rearrangement lead to the final, more stable dimeric structure. helsinki.fi The formation of these intermediates has been inferred from the structures of the final products and by studying analogous reactions with other phenolic compounds. researchgate.nethelsinki.fi
Analytical Technologies for Cerulignone Characterization and Monitoring in Complex Matrices
Spectrophotometric Assays for Enzyme Activity Quantification
Spectrophotometric assays are foundational in enzyme activity determination due to their cost-effectiveness, reproducibility, and capacity for real-time reaction monitoring. These methods track changes in light absorption or scattering as enzymes catalyze the conversion of substrates to products. The formation of cerulignone is a direct indicator of specific enzymatic activities, particularly those involving the oxidation of DMP.
Chromatographic Separation Techniques (e.g., HPLC, GC/MS for related compounds)
Chromatographic methods are indispensable for separating this compound from complex reaction mixtures, identifying various reaction products, and quantifying their concentrations, especially when multiple products or interfering substances are present.
High-Performance Liquid Chromatography (HPLC) is frequently employed for analyzing enzymatic reactions involving this compound. Reverse-phase HPLC, commonly utilizing C18 columns with mobile phases comprising methanol (B129727) or acetonitrile (B52724) and water (often acidified), is a standard approach upc.eduub.edupnas.org. Detection is typically performed using a Photodiode Array (PDA) detector, which captures UV-Vis spectra of eluting compounds, allowing for the identification of this compound based on its characteristic absorbance upc.eduub.edu. HPLC is vital for confirming this compound formation and for assessing enzyme specific activity by monitoring substrate depletion or product appearance upc.edupnas.org.
While direct Gas Chromatography-Mass Spectrometry (GC-MS) of this compound may be less common due to potential thermal instability or polarity, GC-MS is widely used for analyzing related compounds or degradation products in complex matrices, such as those found in lignin (B12514952) breakdown studies nih.gov. For example, GC-MS has been instrumental in identifying various aromatic monomers and dimers generated from lignin degradation, processes that share oxidative mechanisms with this compound formation nih.gov. Liquid Chromatography-Mass Spectrometry (LC-MS) also offers a sensitive and specific method for the identification and quantification of this compound and related compounds researchgate.net.
Advanced Spectrometric Techniques for Structural Insights (beyond basic identification)
Beyond routine identification and quantification, advanced spectrometric techniques offer deeper structural insights into this compound and its enzymatic transformations. While UV-Vis and MS are prevalent for initial identification, Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for definitive structural elucidation. NMR techniques, including ¹H, ¹³C, and two-dimensional NMR, are employed to confirm the structures of isolated compounds, such as the dimerization product of syringol, this compound researchgate.net. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provides accurate mass measurements and fragmentation patterns essential for confirming molecular formulas and understanding structural characteristics of this compound and its derivatives researchgate.net.
Development of High-Throughput Screening Methods for Biocatalyst Discovery
The development of high-throughput screening (HTS) methods is crucial for accelerating the discovery and engineering of enzymes with desired activities, including those involved in this compound production. Spectrophotometric assays that utilize chromogenic substrates like DMP to generate this compound are highly amenable to HTS. The formation of the colored this compound product allows for rapid visual or automated detection of enzyme activity within large mutant libraries acs.orgupc.eduupc.edu.
For instance, a dual HTS assay has been designed to screen for peroxygenase activity on naphthalene (B1677914) while simultaneously detecting undesired peroxidative activity on 1-naphthol (B170400), where DMP oxidation to this compound serves as a marker for peroxidative activity upc.eduupc.edu. The quantitative measurement of this compound formation at 469 nm provides a sensitive and efficient readout for screening extensive mutant libraries for enhanced or altered enzymatic functions acs.orgupc.eduupc.edu. These HTS strategies are fundamental to directed evolution efforts aimed at optimizing enzymes for industrial biocatalysis rsc.orgnih.gov.
Compound List:
this compound
2,6-dimethoxyphenol (B48157) (DMP)
NADH
NADPH
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
Veratryl alcohol
Veratraldehyde
1-naphthol
Guaiacol
Syringol
3,3′,5,5′-tetramethoxy-1,1′biphenyl-4,4′-diol (TMBP)
Naphthalene
Prednisone
Lauric acid
Myristic acid
Vanillin
Vanillic acid
6-nitrosoguaiacol
Ascorbic acid
Role of Cerulignone in Biological and Environmental Lignin Bioconversion Processes
Formation within Ligninolytic Systems of Fungi and Bacteria
The bioconversion of lignin (B12514952) is primarily an oxidative process mediated by extracellular enzymes secreted by various microorganisms, notably white-rot fungi and certain bacteria. mdpi.com Key among these enzymes are laccases and peroxidases, which play a crucial role in the initial breakdown of the complex lignin polymer. mdpi.comnih.gov Cerulignone is not a direct breakdown product of the lignin polymer itself, but rather a product of the enzymatic oxidation of syringol (2,6-dimethoxyphenol), a phenolic compound derived from the syringyl (S) units of lignin. nih.gov
The formation of this compound is a direct result of the activity of ligninolytic enzymes, particularly laccases and manganese peroxidases (MnPs), on syringol. nih.govnih.gov These enzymes catalyze the one-electron oxidation of syringol to form a phenoxy radical. Two of these radicals then undergo a non-enzymatic coupling to form the stable, colored dimer, this compound (3,3',5,5'-tetramethoxy-4,4'-diphenoquinone). nih.gov The intense color of this compound allows its formation to be used as a spectrophotometric assay to determine the activity of these enzymes. nih.gov
Numerous fungal and bacterial species have been identified as producers of laccases and peroxidases capable of catalyzing the formation of this compound from syringol. White-rot fungi are particularly well-studied for their potent lignin-degrading abilities. nih.gov Bacteria, including species from the genera Pseudomonas, Bacillus, and Streptomyces, also produce extracellular oxidoreductases that can oxidize phenolic compounds like syringol. nih.govd-nb.info The presence of this compound in a microbial culture amended with syringol is therefore a strong indicator of an active ligninolytic system.
| Microorganism Type | Genus/Species | Relevant Enzymes |
|---|---|---|
| Fungi | Phanerochaete chrysosporium | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) |
| Trametes versicolor | Laccase, MnP | |
| Pleurotus ostreatus | Laccase, MnP | |
| Bacteria | Pseudomonas putida | Dye-decolorizing Peroxidase (DyP), Laccase-like multi-copper oxidases |
| Rhodococcus jostii | DyP | |
| Streptomyces viridosporus | Extracellular peroxidases |
Microbial Metabolism and Catabolism of Lignin-Derived Aromatic Compounds
While the formation of this compound from syringol is well-documented, information on the specific microbial metabolism or catabolism of this compound itself is notably scarce in scientific literature. nih.gov The primary focus of research on microbial lignin degradation has been on the breakdown of the lignin polymer into monomeric aromatic compounds and the subsequent catabolic pathways for these monomers. nih.govnih.gov
Microorganisms have evolved sophisticated "funneling pathways" to convert a heterogeneous mixture of lignin-derived aromatics into a few central intermediates, such as protocatechuate and catechol. nih.gov These intermediates are then processed through ring-cleavage pathways, ultimately entering central metabolism. nih.gov For instance, vanillin and vanillic acid, derived from the guaiacyl (G) units of lignin, are common intermediates in these pathways. nih.gov
The catabolism of syringol, the precursor to this compound, has also been investigated, although to a lesser extent than guaiacol derivatives. To date, there are no definitive reports of a complete microbial catabolic pathway for syringol. nih.gov The dimerization of syringol to form the stable this compound molecule appears to be a competing reaction to its further breakdown. nih.gov This suggests that under certain conditions, the formation of this compound could represent a metabolic sink, effectively removing syringol from further catabolism. The recalcitrance of the biphenyl structure within this compound may contribute to its persistence in the environment.
| Lignin Unit | Derived Monomer | Central Intermediate |
|---|---|---|
| Guaiacyl (G) | Vanillin, Vanillic Acid | Protocatechuate |
| Syringyl (S) | Syringaldehyde, Syringic Acid | Gallate, 3-O-methylgallate |
| p-Hydroxyphenyl (H) | p-Hydroxybenzaldehyde, p-Hydroxybenzoic Acid | Protocatechuate |
Contribution to Bioremediation and Lignin Valorization Strategies
The role of this compound in bioremediation and lignin valorization is indirect but significant. Its formation serves as a clear indicator of the activity of ligninolytic enzymes, which are the primary drivers of these biotechnological applications. researchgate.net The ability of fungi and bacteria to degrade lignin is harnessed for the bioremediation of sites contaminated with pollutants that have structural similarities to lignin, such as phenols, polycyclic aromatic hydrocarbons (PAHs), and certain dyes. researchgate.net The non-specific, oxidative nature of laccases and peroxidases allows them to transform a wide range of xenobiotic compounds. researchgate.net The detection of this compound formation in a given microbial isolate can thus be used as a screening tool to identify organisms with high bioremediation potential.
In the context of lignin valorization, the goal is to convert the complex lignin polymer into valuable chemicals and materials, moving away from its traditional use as a low-value fuel. mdpi.comucr.edu This bio-based economy approach relies on the efficient depolymerization of lignin into its constituent aromatic monomers. mdpi.com The enzymatic systems that produce this compound are the same ones being explored for the initial breakdown of lignin. Therefore, understanding the conditions that favor either the complete breakdown of S-lignin to monomers or its dimerization to this compound is crucial for optimizing lignin valorization processes. While this compound itself is not currently a target product of lignin valorization, its formation is an inherent part of the bioconversion of S-rich lignocellulosic biomass.
Interactions of Cerulignone in Biological Systems Excluding Human Clinical Data
Enzyme Substrate and Product Relationships in In Vitro Biocatalytic Reactions
Cerulignone and its precursors are involved in in vitro biocatalytic reactions, primarily facilitated by oxidoreductase enzymes like laccases and peroxidases. These enzymes catalyze the oxidation of phenolic compounds, leading to the formation of radicals that can subsequently couple to form dimers and polymers.
Laccases (benzenediol: oxygen oxidoreductase, EC 1.10.3.2) are multicopper enzymes that oxidize a wide array of phenolic and non-phenolic substrates by reducing molecular oxygen to water. This one-electron oxidation process generates phenoxy radicals. In the context of this compound's precursors, such as simple methoxyphenols, laccase can initiate a reaction cascade. The generated radicals can undergo non-enzymatic coupling to form dimers, which can be further oxidized and polymerized. This enzymatic polymerization is a key method for synthesizing novel polyphenolic structures from simple phenolic units.
Peroxidases (EC 1.11.1.x) are another class of enzymes that catalyze oxidative reactions, utilizing hydrogen peroxide as the oxidant. Similar to laccases, peroxidases can oxidize phenolic substrates to produce radical intermediates, which then polymerize. The enzymatic polymerization of phenols initiated by peroxidases is a well-established method for producing various polymers in vitro. The reaction mechanism involves the enzyme abstracting a hydrogen atom from the phenolic substrate to create a radical, which then participates in chain growth.
The role of these enzymes in reactions involving this compound-like structures is summarized in the table below.
| Enzyme Class | General Substrates | Reaction Type | Typical Products |
|---|---|---|---|
| Laccase | Methoxyphenols, Syringaldazine, Guaiacol | Oxidative Coupling / Polymerization | Phenolic Dimers (e.g., Quinones), Polyphenols |
| Peroxidase | Phenols, Aromatic Amines | Radical Polymerization | Polyphenols, Polymeric Dyes |
Role as a Model Compound and Spectrophotometric Probe in Biochemical Assays
While this compound itself is not commonly cited as a primary spectrophotometric probe, its structural characteristics as a colored quinone are representative of the products formed in many standard enzyme assays. Biochemical assays for oxidoreductases like laccases and peroxidases frequently rely on chromogenic substrates that change color upon oxidation. The rate of color formation is measured spectrophotometrically to quantify enzyme activity.
For instance, substrates like guaiacol and syringaldazine are widely used in laccase activity assays. Laccase oxidizes these substrates to form colored radical products, leading to a measurable increase in absorbance at a specific wavelength. Similarly, 4-tert-butyl-catechol can be used as a substrate for laccase and peroxidase, producing colored products upon oxidation.
This compound, as a stable, colored diphenoquinone, serves as an excellent model for the type of end-products generated in these assays. The fundamental principle of these assays is the enzymatic conversion of a colorless or lightly colored phenolic substrate into a deeply colored, often quinone-based, product. The properties of these chromogenic substrates are detailed below.
| Substrate | Enzyme | Basis of Assay | Wavelength for Detection |
|---|---|---|---|
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Laccase, Peroxidase | Oxidation to a stable blue-green radical cation | 420 nm |
| Guaiacol | Laccase, Peroxidase | Oxidation and polymerization to form a reddish-brown product | 470 nm |
| Syringaldazine | Laccase | Oxidation to a colored quinone methide product | 525 nm |
| DMP (2,6-Dimethoxyphenol) | Laccase | Oxidation to the corresponding colored quinone | 468 nm |
In Vitro Studies of Related Phenolic Dimer Bioactivity (e.g., antioxidant capacity of enzymatically modified products)
The enzymatic modification of phenols and the resulting synthesis of dimers and oligomers are of significant interest due to the potential bioactivity of these products. In vitro studies have demonstrated that phenolic dimers, structurally related to this compound, can possess a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties.
Laccase-mediated synthesis is a prominent method for producing these bioactive compounds. The enzymatic process allows for the creation of novel polyphenolic structures that may have enhanced or different activities compared to their monomeric precursors. Research has shown that the products of flavonoid oxidation can retain or even exhibit significantly higher antioxidant capacities than the original compound. For example, one study found that certain oxidative metabolites of quercetin showed up to 20 times higher antioxidant and cytoprotective potency in cell-based assays.
The antioxidant activity of these enzymatically generated compounds is often evaluated using various in vitro assays. These assays measure the capacity of the compounds to scavenge free radicals or to inhibit oxidation processes. The results from these studies highlight the potential of using biocatalysis to generate novel functional molecules.
| Compound Class | In Vitro Assay | Observed Bioactivity | Reference Finding |
|---|---|---|---|
| Flavonol Oxidation Products | Oxygen Radical Absorbance Capacity (ORAC) | High antioxidant capacity | Oxidation products of quercetin retained significant antioxidant activity. |
| Flavonol Oxidation Products | Cellular Antioxidant Activity (CAA) | High cellular antioxidant activity | Oxidation products of kaempferol and quercetin exhibited CAA values over 90%. |
| Paeobenzofuranones (Phenolic Dimers) | Cytotoxicity Assay (HL-60, SW480, MDA-MB-231 cell lines) | Cytotoxicity against human cancer cell lines | IC50 values ranged from 6.7 to 25.1 μM. |
| Paeobenzofuranones (Phenolic Dimers) | Nitric Oxide (NO) Production Inhibition Assay | Inhibition of NO production in macrophages | Showed inhibitory activity at a concentration of 50 μM. |
Future Trajectories in Cerulignone Research and Biocatalytic Applications
Exploration of Novel Biocatalysts and Alternative Biosynthetic Pathways
The efficient synthesis of cerulignone is fundamentally dependent on the performance of the biocatalysts employed. The future of this compound production hinges on moving beyond known enzymes to discover and engineer novel biocatalysts with superior activity, stability, and specificity.
One of the most promising areas is the exploration of unspecific peroxygenases (UPOs) . frontiersin.orgallozymes.commdpi.commdpi.com These fungal enzymes are gaining significant attention for their ability to perform a wide array of selective oxyfunctionalization reactions on diverse hydrocarbons, including aromatic compounds. frontiersin.org UPOs are mechanistically simpler than some alternatives as they only require hydrogen peroxide as an oxidant, making them attractive for industrial applications. frontiersin.orgallozymes.com The ongoing screening of new UPOs and the use of protein engineering to enhance their catalytic performance are critical strategies to develop enzymes tailored for this compound synthesis. frontiersin.orgmdpi.com
Another key strategy is metagenomics , which provides access to the vast, uncultivated microbial diversity in environments like soil. researchgate.netnih.govnih.govpeerj.com This approach allows for the discovery of novel laccases and other oxidoreductases that may possess unique properties ideal for industrial processes. nih.govpeerj.com By creating and screening metagenomic libraries, researchers can identify enzymes from organisms that have adapted to extreme conditions, potentially yielding biocatalysts with enhanced stability and efficiency. researchgate.netnih.govnih.gov
Beyond discovering new enzymes, research is also focused on designing alternative biosynthetic pathways . frontiersin.orgresearchgate.netbiorxiv.orgpnas.org This involves the metabolic engineering of microbial hosts, such as baker's yeast (Saccharomyces cerevisiae), to produce isoprenoid quinones and other complex molecules. researchgate.netbiorxiv.org By overexpressing key pathways, like the shikimate and mevalonate pathways, a robust supply of precursor molecules for this compound synthesis can be established. researchgate.netbiorxiv.org This approach not only increases yield but also provides a platform for producing novel quinone structures through the introduction of heterologous biosynthetic genes. biorxiv.orgpnas.org
| Biocatalyst Class | Catalytic Function | Key Advantages for this compound Synthesis | Discovery/Improvement Methods |
|---|---|---|---|
| Laccases | Multi-copper oxidases that oxidize phenolic compounds with the reduction of O₂ to H₂O. biorxiv.orgupc.edu | High stability; broad substrate specificity; uses molecular oxygen as an oxidant. | Metagenomic screening researchgate.netnih.gov, Protein Engineering. |
| Unspecific Peroxygenases (UPOs) | Heme-thiolate enzymes that transfer oxygen from H₂O₂ to a wide range of substrates. frontiersin.orgmdpi.com | High reactivity; ability to hydroxylate un-activated C-H bonds; cofactor-independent. frontiersin.org | Genome mining of fungal species mdpi.com, Heterologous expression and screening mdpi.com, Directed Evolution. allozymes.com |
| Tyrosinases | Copper-containing monooxygenases that catalyze the oxidation of phenols. | Can perform both hydroxylation and oxidation steps. | Screening of microbial sources, Protein Engineering. |
Integration into Industrial Bioprocesses for Sustainable Production
Translating the biocatalytic synthesis of this compound from the laboratory to an industrial scale requires a focus on creating sustainable and economically viable bioprocesses. portlandpress.combiocatalystintl.com This integration is a critical step toward realizing the potential of this compound in commercial applications. The adoption of biocatalysis in industrial settings is rapidly growing, praised for its cost-efficiency, high product quality, and environmental benefits over traditional chemical methods. portlandpress.com
A cornerstone of this effort is the use of techno-economic analysis (TEA) . mdpi.comornl.govacs.orgacs.org TEA is a powerful tool for evaluating the economic feasibility of a bioprocess during its early development stages. dtu.dk It helps identify key cost drivers, such as the expense of the biocatalyst, raw materials, and downstream processing, allowing researchers to focus optimization efforts where they will have the most impact. mdpi.comdtu.dk For biocatalytic processes, the cost of the enzyme itself can be a significant factor, making improvements in fermentation yield and enzyme expression levels crucial for economic viability. dtu.dk
Complementing TEA is the Life Cycle Assessment (LCA) , which evaluates the environmental impact of a product or process from raw material extraction to final disposal. mdpi.comnih.govnrel.govresearchgate.netnih.gov By conducting an LCA, researchers can quantify the environmental footprint of this compound production, including its global warming potential and energy consumption. nih.govnrel.gov Comparative LCAs have shown that biocatalytic routes are often significantly more sustainable than conventional chemical syntheses. nih.gov For example, one study found the global warming potential of an enzymatic route to be 18 times lower than its chemical counterpart. nih.gov Key contributors to the environmental impact of biocatalytic processes often include electricity use and the production of chemicals like sodium hydroxide for pH control, highlighting these as critical areas for process optimization. nrel.govresearchgate.net
The development of continuous flow processes represents another major advance for industrial biocatalysis. portlandpress.comFlow biocatalysis , where substrates are continuously passed over immobilized enzymes, can lead to improved productivity, easier scalability, and enhanced biocatalyst stability compared to traditional batch procedures. unimi.it
| Parameter | Description | Importance in Sustainable Production |
|---|---|---|
| Biocatalyst Productivity | Mass of product generated per mass of biocatalyst over its lifetime. dtu.dk | Directly impacts the cost-effectiveness of the process; higher productivity lowers the catalyst's contribution to the final product cost. dtu.dk |
| Downstream Processing | The steps required to separate and purify the final product after the reaction. | Can be energy and resource-intensive; high enzyme selectivity reduces by-products, simplifying purification and lowering environmental impact. mdpi.com |
| Feedstock Source | The raw materials used for fermentation (to produce the enzyme) and the biocatalytic reaction. | Using renewable, low-impact feedstocks like agricultural waste can significantly reduce environmental impacts such as eutrophication and land use. nih.gov |
| Energy Consumption | Electricity and heating/cooling required for bioreactors, separation, and purification. | A major contributor to both operational cost and environmental footprint (e.g., CO₂ emissions). nrel.govresearchgate.net |
| Solvent & Reagent Use | Use of organic solvents and chemicals for the reaction and pH control. | Impacts process safety, cost, and environmental toxicity; biocatalysis often allows for the use of greener solvents like water. biocatalystintl.com |
Expansion of this compound Derivative Synthesis for Advanced Materials
The core structure of this compound, a substituted 1,4-benzoquinone, serves as a versatile scaffold for the synthesis of a wide range of derivatives with tailored properties. Future research will increasingly focus on leveraging this structure to create novel molecules for applications in advanced materials, pharmaceuticals, and agriculture.
One promising approach is the chemo-enzymatic synthesis of new derivatives. This method combines the high selectivity of biocatalysts with the versatility of chemical reactions to produce complex molecules that would be difficult to obtain by either method alone. mdpi.com For instance, enzymes like lipases can be used to catalyze the esterification of phenolic compounds, a process that can modify their solubility and biological activity. mdpi.comnih.gov This technique could be applied to this compound to create lipophilic derivatives that are more compatible with polymer matrices or lipid-based formulations, potentially serving as advanced antioxidant additives. mdpi.com
The synthesis of various 2,5-disubstituted-1,4-benzoquinone derivatives has already demonstrated potential in creating compounds with significant antimicrobial and cytotoxic activity. nih.gov By strategically modifying the side chains of the this compound core, it may be possible to develop new classes of bioactive agents. The inherent structure of quinones makes them valuable in coordination chemistry and as precursors for a vast number of organic compounds, including those with antitumor and antimalarial properties. jetir.org
Furthermore, the enzymatic polymerization of this compound or its derivatives could lead to the development of novel bio-based polymers. Laccases and peroxidases are known to catalyze the polymerization of phenolic compounds, creating materials with interesting electronic and physical properties. These polymers could find applications in biodegradable electronics, coatings, and advanced functional materials.
| Derivative Class | Synthetic Strategy | Potential Properties | Target Application Areas |
|---|---|---|---|
| This compound Esters | Lipase-catalyzed esterification with fatty acids. mdpi.comnih.gov | Increased lipophilicity, tunable polarity, enhanced antioxidant stability. mdpi.com | Bio-based polymer additives, functional food ingredients, cosmetic formulations. |
| Heterocyclic Quinones | Chemical condensation with amines, thiols, or other nucleophiles. nih.govscielo.br | Potent antimicrobial or cytotoxic activity. nih.gov | Pharmaceuticals, agrochemicals, antimicrobial surfaces. |
| This compound-based Polymers | Enzymatic (laccase/peroxidase) or chemical polymerization. | Conductive or semi-conductive properties, redox activity, biodegradability. | Organic electronics, biosensors, smart coatings. |
| Hydroxylated Derivatives | Biocatalytic hydroxylation using engineered UPOs or P450s. | Altered redox potential, increased polarity, new sites for further functionalization. | Fine chemical synthesis, redox mediators. |
Advanced Computational-Experimental Synergy in this compound System Studies
The integration of advanced computational modeling with experimental research creates a powerful synergy that can dramatically accelerate the understanding and engineering of biocatalytic systems for this compound production. This combined approach allows for the rational design of improved enzymes and processes, reducing the time and cost associated with traditional trial-and-error methods.
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have become a vital tool for studying enzyme mechanisms at the atomic level. biorxiv.orgresearchgate.netmdpi.comnih.gov In a QM/MM approach, the enzyme's active site, where the chemical reaction occurs, is modeled using high-accuracy quantum mechanics, while the rest of the protein is treated with more computationally efficient molecular mechanics. biorxiv.orgnih.gov This method can be used to elucidate the precise mechanism of this compound synthesis by enzymes like laccase, revealing details about substrate binding, electron transfer, and the role of key amino acid residues. biorxiv.orgresearchgate.net Understanding these details is crucial for the rational design of enzyme mutants with higher activity or altered specificity.
Molecular docking and molecular dynamics (MD) simulations provide further insights into the interactions between the biocatalyst and its substrate. researchgate.net Docking can predict the preferred binding orientation of precursor molecules in the enzyme's active site, while MD simulations can model the dynamic movements of the enzyme-substrate complex over time. This information can help explain why certain enzymes are more efficient than others and guide protein engineering efforts to improve substrate affinity. upc.edu
These computational predictions are then validated and refined through experimental work. For example, site-directed mutagenesis can be used to create the specific enzyme variants suggested by QM/MM or MD studies, and their catalytic performance can be tested in the lab. upc.edu This iterative cycle of prediction, testing, and refinement is a hallmark of modern biocatalyst development and will be essential for optimizing enzymes for this compound production. The combination of these computational tools with high-throughput experimental screening platforms will enable the rapid evolution of highly efficient biocatalysts. mdpi.com
| Technique | Type | Application in this compound Research |
|---|---|---|
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Computational | Elucidating the detailed reaction mechanism of laccases or peroxidases during this compound formation; calculating reaction energy barriers. biorxiv.orgresearchgate.net |
| Density Functional Theory (DFT) | Computational | Investigating the electronic structure of reaction intermediates and transition states; studying the redox properties of the enzyme's copper centers. mdpi.com |
| Molecular Dynamics (MD) Simulations | Computational | Modeling the dynamic behavior of the enzyme-substrate complex; assessing conformational changes and identifying key interactions for binding. upc.edu |
| Site-Directed Mutagenesis | Experimental | Creating specific enzyme variants based on computational predictions to test hypotheses about the role of active site residues. upc.edu |
| High-Throughput Screening | Experimental | Rapidly testing the activity of large libraries of enzyme mutants to identify improved variants for this compound synthesis. mdpi.com |
| X-ray Crystallography | Experimental | Determining the high-resolution 3D structure of the biocatalyst, providing a structural basis for computational modeling and rational design. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
